N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide
Description
N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with:
- A 4-nitrophenyl group at position 1 (electron-withdrawing, enhancing stability and reactivity).
- A methyl group at position 5 (moderates steric effects).
While direct data on this compound’s synthesis or biological activity is absent in the provided evidence, its structural analogs suggest applications in antimicrobial or anticancer research due to the triazole scaffold’s known pharmacological relevance .
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O3/c1-10-18-15(16(23)19-12-4-2-11(17)3-5-12)20-21(10)13-6-8-14(9-7-13)22(24)25/h2-9H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBRVBYBGWAVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiobiurea Cyclization
An alternative route from PMC2667321 involves cyclizing thiobiureas under basic conditions. 4-Nitrophenylthiobiurea is heated with 2 M NaOH at 100°C for 5–8 hours, forming 3-hydroxy-5-thiol-1-(4-nitrophenyl)-1H-1,2,4-triazole. Subsequent methylation with methyl iodide in NaOMe/MeOH introduces the 5-methyl group (65–72% yield).
Carboxamide Formation via Coupling Reactions
The triazole-3-carboxylic acid is converted to the target carboxamide through activation and nucleophilic substitution.
Acyl Chloride Intermediate
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-fluoroaniline in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) scavenges HCl, yielding the carboxamide in 78–85% purity.
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Activator | SOCl₂ |
| Solvent | DCM |
| Temperature | 0–5°C |
| Base | TEA (2 eq) |
| Yield | 78–85% |
DBU-Catalyzed Direct Coupling
A one-pot method from RSC Advances employs 1,8-diazabicycloundec-7-ene (DBU) as a catalyst. The triazole-3-carboxylic acid and 4-fluoroaniline are heated in DMSO at 70°C for 24 hours, achieving 85% yield without intermediate isolation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Melting Point
The compound exhibits a sharp melting point at 257–259°C, confirming crystalline purity.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Hydrazine-formamide | 92–98% | 94–98% | Single-step, scalable |
| Thiobiurea | 65–72% | 85–90% | Functional group versatility |
| DBU coupling | 85% | 95% | No intermediate isolation |
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of triazole derivatives, including N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: Anticancer Activity
In a study involving the synthesis of several triazole derivatives, this compound was found to exhibit significant activity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines. The compound demonstrated a remarkable ability to induce apoptosis in these cells, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The antimicrobial properties of triazoles have been well-documented. This compound has shown efficacy against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
In a comparative study of triazole derivatives, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential use as an antimicrobial agent .
Neuroprotective Effects
Emerging research suggests that triazole compounds may possess neuroprotective properties. This compound has been investigated for its effects on neurodegenerative diseases.
Research Insights
Studies indicate that triazoles can modulate neurotransmitter systems and exhibit antioxidant activity. This compound has been shown to protect neuronal cells from oxidative stress-induced damage in vitro . Such findings support further exploration into its potential as a neuroprotective agent.
Agricultural Applications
Beyond medicinal uses, triazoles are also being explored for their roles in agriculture as fungicides and herbicides. The unique structure of this compound may confer specific advantages in crop protection.
Potential Use in Crop Protection
Research into the fungicidal properties of triazoles indicates that this compound could be effective against various plant pathogens. Its application could enhance crop yield and resistance to fungal infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Crystallography
Crystal structures of similar triazoles (e.g., N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide) reveal key bond angles and packing arrangements influenced by substituents. For instance, the dihedral angle between the triazole and aryl rings ranges from 15.7° to 45.36°, affecting molecular interactions .
Comparative Analysis with Structural Analogs
Physical Properties
Key Observations :
Substituent Effects :
Substituent Impact on Reactivity and Bioactivity
- Electron-Withdrawing Groups (EWGs): 4-Nitrophenyl: Increases polarity and oxidative stability but may reduce solubility.
- Electron-Donating Groups (EDGs) :
- Methyl : Balances steric effects without significantly altering electronic properties.
Biological Activity
N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide (CAS No. 321431-08-7) is a compound belonging to the triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H12FN5O3
- Molecular Weight : 341.30 g/mol
- Melting Point : 203 - 205 °C
- Purity : ≥95%
Biological Activity Overview
Compounds containing the 1,2,4-triazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under review has shown promising results in various studies.
Anti-inflammatory Activity
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that this compound effectively reduced oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS) .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 0.84 | Inhibition of pro-inflammatory markers |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains. For instance, derivatives of triazole compounds have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values indicating potent activity .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : The compound has been reported to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is crucial in the inflammatory response .
- Suppression of NF-kB Activation : It may inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor involved in regulating immune response and inflammation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
Q & A
Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide?
The synthesis typically involves multi-step protocols:
- Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used to construct the 1,2,4-triazole core. For example, 4-nitrophenyl azide may react with a fluorophenyl-substituted alkyne precursor under Cu(I) catalysis .
- Carboxamide Functionalization : Condensation of the triazole intermediate with 4-fluoroaniline derivatives in the presence of coupling agents like EDCI/HOBt .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR (in DMSO-d6) to confirm substituent positions and carboxamide linkage. For example, the carboxamide proton typically appears as a singlet near δ 8.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 369.1) .
- Elemental Analysis : Combustion analysis to validate C, H, N, and F content (e.g., CHFNO requires C 52.03%, H 3.27%, N 18.96%) .
Q. What preliminary biological screening assays are relevant for this compound?
Initial evaluations often focus on:
- Antiproliferative Activity : Testing against NCI-60 cancer cell lines (e.g., lung A549, melanoma LOX IMVI) using MTT assays. Similar triazole-carboxamides showed 40–62% growth inhibition at 10 µM .
- Enzyme Inhibition : COX-2 inhibition assays via ELISA, with IC values compared to reference inhibitors like celecoxib .
Advanced Research Questions
Q. How can crystallographic data inconsistencies for this compound be resolved during structural refinement?
Discrepancies in X-ray diffraction data (e.g., high R factors or disorder in the nitro group) can be addressed using:
- SHELXL Refinement : Anisotropic displacement parameters for non-H atoms and TWIN/BASF commands to model twinning .
- Validation Tools : PLATON/ADDSYM to check for missed symmetry, and Mercury for visualizing hydrogen-bonding networks . Example: A related triazole-carboxamide (CHFNS) refined to R = 0.056 using SHELXL-2018 .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?
Methodological approaches include:
- Prodrug Design : Introducing phosphate or PEGylated groups to the carboxamide moiety to enhance aqueous solubility .
- Co-crystallization : Screening with co-formers like succinic acid to improve dissolution rates .
- SAR Studies : Modulating the nitro group to less polar substituents (e.g., methoxy) while maintaining π-π stacking interactions with biological targets .
Q. How do researchers analyze conflicting bioactivity data across similar triazole-carboxamide derivatives?
Contradictions (e.g., varying IC values in cancer cell lines) are investigated via:
- Dose-Response Curves : Repeating assays at multiple concentrations (1–100 µM) to confirm potency trends .
- Molecular Docking : Using AutoDock Vina to compare binding affinities with target proteins (e.g., EGFR or tubulin). For example, fluorophenyl groups may enhance hydrophobic interactions in kinase pockets .
- Metabolic Stability Assays : Liver microsome studies to rule out rapid degradation as a cause of false-negative results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
